2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes an amino group, a cyclopropyl group, and an iodobenzyl moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of (S)-2-Aminopropanamide with cyclopropylamine and 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodobenzyl moiety can be reduced to form benzyl derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. The cyclopropyl group and iodobenzyl moiety play crucial roles in this binding process, enhancing the compound’s affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-iodobenzyl)propanamide
- N-cyclopropyl-N-(2-iodobenzyl)propanamide
- 2-Amino-N-cyclopropylpropanamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide is unique due to the presence of both the cyclopropyl group and the iodobenzyl moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms, each with potentially different biological activities.
Properties
Molecular Formula |
C13H17IN2O |
---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3 |
InChI Key |
WEIJDXUCAGFUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N |
Origin of Product |
United States |
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